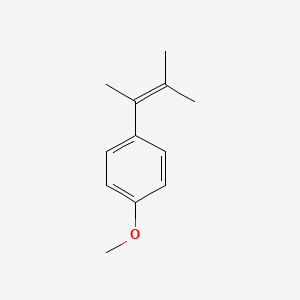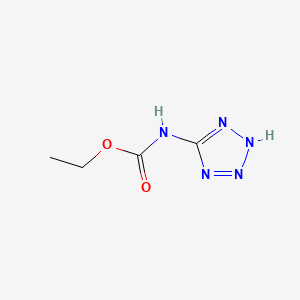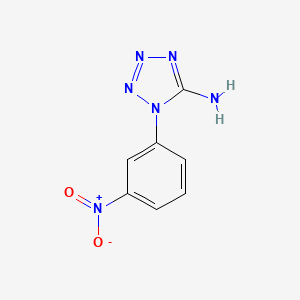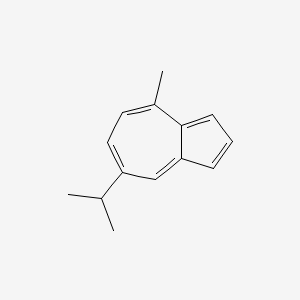
Azulene, 4-methyl-7-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 4-methyl-7-(1-methylethyl)-, typically involves the alkylation of azulene. One common method is the Friedel-Crafts alkylation, where azulene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of azulene, 4-methyl-7-(1-methylethyl)-, can be achieved through a similar alkylation process but optimized for larger quantities. This involves continuous flow reactors and more efficient catalysts to ensure high yield and purity. The process is carefully monitored to maintain the desired reaction conditions and to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Azulene, 4-methyl-7-(1-methylethyl)-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or nitrating agents to form halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated azulene derivatives.
Substitution: Halogenated or nitrated azulene derivatives.
Wissenschaftliche Forschungsanwendungen
Azulene, 4-methyl-7-(1-methylethyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Investigated for its anti-inflammatory and antimicrobial properties. It is used in formulations for treating skin conditions and infections.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in cosmetics for its soothing properties and in materials science for its unique optical properties, making it useful in dyes and pigments.
Wirkmechanismus
The mechanism by which azulene, 4-methyl-7-(1-methylethyl)-, exerts its effects involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) by modulating the activity of macrophages.
Antimicrobial Action: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Antioxidant Action: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Azulene, 4-methyl-7-(1-methylethyl)-, is unique compared to other azulene derivatives due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
Azulene: The parent compound, known for its blue color and aromatic properties.
1,4-Dimethylazulene: Another derivative with different substituents, leading to variations in reactivity and applications.
7-Isopropyl-1,4-dimethylazulene: Similar in structure but with additional methyl groups, affecting its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
13853-99-1 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
4-methyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C14H16/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-10H,1-3H3 |
InChI-Schlüssel |
OHJGXPGLNASSEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C2C1=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)
![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
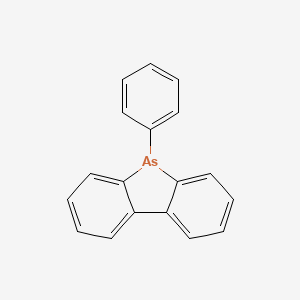
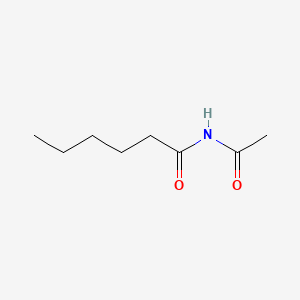
![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
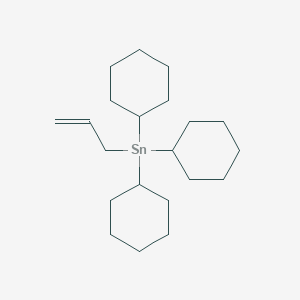
![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)
